molecular formula C14H13ClN4O B11836275 6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one CAS No. 708212-95-7

6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one

Katalognummer: B11836275
CAS-Nummer: 708212-95-7
Molekulargewicht: 288.73 g/mol
InChI-Schlüssel: RTLIPDFNMMLGBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chloro substituent at the 6-position, an ethyl-pyrazolyl group at the 3-position, and a methyl group at the 2-position of the quinazolinone core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using an appropriate pyrazole derivative.

    Ethylation and Methylation: The ethyl and methyl groups can be introduced through alkylation reactions using ethyl halides and methyl halides, respectively.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and pyrazolyl groups may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the target being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloro-3-(1-methyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one: Similar structure with a methyl group instead of an ethyl group.

    6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-ethylquinazolin-4(3H)-one: Similar structure with an ethyl group at the 2-position instead of a methyl group.

    6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-thione: Similar structure with a thione group instead of a ketone group.

Uniqueness

6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the chloro group and the ethyl-pyrazolyl moiety may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

708212-95-7

Molekularformel

C14H13ClN4O

Molekulargewicht

288.73 g/mol

IUPAC-Name

6-chloro-3-(2-ethylpyrazol-3-yl)-2-methylquinazolin-4-one

InChI

InChI=1S/C14H13ClN4O/c1-3-18-13(6-7-16-18)19-9(2)17-12-5-4-10(15)8-11(12)14(19)20/h4-8H,3H2,1-2H3

InChI-Schlüssel

RTLIPDFNMMLGBN-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=CC=N1)N2C(=NC3=C(C2=O)C=C(C=C3)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.